Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate

Anthelmintic Haemonchus contortus Imidazo[1,2-b]pyridazine

Researchers probing imidazo[1,2-b]pyridazine SAR often face a gap: generic 6-arylthio analogs fail to reproduce the hydrogen-bonding and steric profile of more elaborate C-6 substituents. Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate (CAS 896287-08-4) is the exact structure needed to test whether an ester-rich, elongated side chain alters anthelmintic potency or shifts benzodiazepine-receptor selectivity. • Enables systematic SAR at C-6 against Haemonchus contortus (reference LD99 ~30 nM for class leaders). • Suitable for [³H]PK 11195 / [³H]flunitrazepam displacement assays to map central vs. peripheral receptor bias. • Ester lability allows intracellular esterase-prodrug evaluation; compare with free acid and methyl ester analogs. • Standard purity ≥95% (HPLC); supplied with full characterization data for immediate Caco-2, microsomal stability, and plasma protein binding studies.

Molecular Formula C23H20N4O3S
Molecular Weight 432.5
CAS No. 896287-08-4
Cat. No. B2943885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate
CAS896287-08-4
Molecular FormulaC23H20N4O3S
Molecular Weight432.5
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C=C(N=C3C=C2)C4=CC=CC=C4
InChIInChI=1S/C23H20N4O3S/c1-2-30-23(29)17-8-10-18(11-9-17)24-21(28)15-31-22-13-12-20-25-19(14-27(20)26-22)16-6-4-3-5-7-16/h3-14H,2,15H2,1H3,(H,24,28)
InChIKeyDYVFKFQHTCGQPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate: Overview


Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate (CAS 896287-08-4) is a synthetic small molecule belonging to the imidazo[1,2-b]pyridazine class, a fused heterocyclic scaffold that has been explored for diverse biological activities including anthelmintic [1] and central nervous system (CNS) modulatory effects [2]. The compound features a 2-phenylimidazo[1,2-b]pyridazine core linked via a thioacetamido spacer to an ethyl benzoate moiety, a substitution pattern that distinguishes it from simpler 6-arylthio or 6-alkylthio analogs. Basic physicochemical data (molecular formula C23H20N4O3S, MW 432.5 g/mol, purity ≥95%) are available from commercial sources .

Unique C-6 extended amido-thioether substituent distinguishes from simple arylthio analogs
Supports structure-activity relationship (SAR) probe studies
Ethyl ester functionality enables esterase-mediated activation research
May support prodrug probe or metabolic soft-spot investigation
Higher MW and H-bonding capacity relative to core scaffold alter ADME profile
Useful for extended side-chain SAR and transporter/permeability studies

Why Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate Is Irreplaceable


Within the imidazo[1,2-b]pyridazine family, biological activity is exquisitely sensitive to the nature and position of substituents. Studies have demonstrated that replacing a 6-phenylthio group with a 2- or 3-methoxyphenylthio moiety markedly reduces CNS receptor binding affinity [1], while the introduction of an acetamidomethyl group at position 3 can shift selectivity from central to peripheral benzodiazepine receptors [2]. The target compound incorporates a unique 6-((4-ethoxycarbonyl)phenylaminoacetamido)thio substituent that is absent from the most potent anthelmintic and CNS-active analogs described to date. Consequently, generic substitution with unsubstituted 6-phenylthio or 6-alkylthio derivatives would not reproduce the hydrogen-bonding capacity, steric profile, or electronic properties conferred by this elongated side chain, making procurement of the exact structure critical for any study aiming to probe the biological consequences of this specific substitution pattern.

Attribute
Target Compound (Exact Structure)
Generic 6-Arylthio Analogs
C-6 Side Chain
Elongated ((4-ethoxycarbonyl)phenylaminoacetamido)thio
Simple phenylthio or 4-halophenylthio
H-Bond Donors
One amide NH
None
Predicted CNS Affinity
Likely reduced vs. class benchmark; binding profile may shift
Low nM IC50 reported for select derivatives
SAR Transferability
Unique H-bonding and steric effects not captured by simpler probes
Cannot reproduce extended side-chain interactions

Quantitative Differentiation: Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate vs. Analogs


Anthelmintic Potency vs. Ivermectin

No direct anthelmintic data are available for ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate. However, the 2-phenylimidazo[1,2-b]pyridazine class has yielded compounds with in vitro LD99 values as low as 30 nM against Haemonchus contortus, matching the potency of the commercial nematocide ivermectin [1]. The target compound's extended C-6 side chain distinguishes it from the most active derivatives in that study, which carried simpler 6-(4-chlorophenyl)thio or 6-(4-fluorophenyl)thio groups. Whether this structural divergence enhances, diminishes, or leaves anthelmintic activity unchanged cannot be predicted without experimental data.

Anthelmintic Activity
Class-level inference
LD99: Not determined for target; class lead 30 nM (H. contortus, 72 h)
Requires experimental validation
No direct anthelmintic data available for the exact compound
Anthelmintic Haemonchus contortus Imidazo[1,2-b]pyridazine

CNS Benzodiazepine Receptor Affinity

The target compound has not been evaluated in benzodiazepine receptor binding assays. The most potent known imidazo[1,2-b]pyridazine in this series, 3-acetamidomethyl-2-(3',4'-methylenedioxyphenyl)-6-phenylthioimidazo[1,2-b]pyridazine, displaced [³H]diazepam with an IC50 of 4.4 nM [1]. The target compound differs at three key positions: it carries a 2-phenyl (rather than 2-(3',4'-methylenedioxyphenyl)) group, lacks the 3-acetamidomethyl substituent, and bears a bulky 6-((4-ethoxycarbonyl)phenylaminoacetamido)thio group instead of a simple 6-phenylthio moiety. SAR studies indicate that larger substituents at the 2- and 6-positions generally decrease binding [1], suggesting the target compound likely exhibits lower CNS receptor affinity than the 4.4 nM benchmark, though this hypothesis requires experimental verification.

CNS Receptor Affinity
Class-level inference
IC50: Not determined; class benchmark 4.4 nM ([3H]diazepam, rat brain membranes)
Predicted lower affinity; verify experimentally
Bulky substituents may redirect binding to peripheral sites
CNS Benzodiazepine receptor Imidazo[1,2-b]pyridazine

Physicochemical Properties vs. Core Scaffolds

The target compound (MW 432.5 g/mol, molecular formula C23H20N4O3S) is significantly larger than the parent 2-phenylimidazo[1,2-b]pyridazine core (MW 195.2 g/mol, C12H9N3) [1]. It contains two hydrogen-bond acceptors (ester carbonyl, amide carbonyl) and one hydrogen-bond donor (amide NH) not present in simpler 6-arylthio analogs such as 2-phenyl-6-(phenylthio)imidazo[1,2-b]pyridazine. These additional functionalities increase topological polar surface area (estimated ~110 Ų vs. ~43 Ų for the core) and reduce calculated logP, potentially altering membrane permeability and solubility profiles. The ethyl ester moiety introduces a hydrolytically labile site that is absent in the corresponding carboxylic acid or methyl ester analogs, offering a potential prodrug handle or metabolic soft spot.

Physicochemical Profile
Supporting evidence
MW +237.3 g/mol vs. core; tPSA +67 Ų; added HBD/HBA (1/7)
Not a direct surrogate for simpler core probes
Altered solubility/permeability profiles expected
Physicochemical properties Drug-likeness Imidazo[1,2-b]pyridazine

Recommended Applications for Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate


Anthelmintic SAR Expansion

Given that 2-phenylimidazo[1,2-b]pyridazine derivatives have demonstrated anthelmintic LD99 values as low as 30 nM [1], ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate can serve as a probe to evaluate the effect of introducing a hydrogen-bond-rich, ester-functionalized side chain at the C-6 position on in vitro activity against Haemonchus contortus. This would systematically test whether the SAR tolerance observed with simpler arylthio groups extends to more elaborate substituents.

TSPO Selectivity Screening

Earlier work in the imidazo[1,2-b]pyridazine series has shown that certain substitution patterns shift binding preference from central to peripheral (mitochondrial) benzodiazepine receptors [1]. The target compound's bulky C-6 substituent and ester functionality may favor interaction with the peripheral binding site. It is suitable for radioligand displacement assays using [³H]PK 11195 or [³H]flunitrazepam to establish its receptor selectivity profile.

Esterase-Mediated Prodrug Probe

The ethyl ester moiety of the target compound [1] is susceptible to hydrolysis by cellular esterases. This feature makes the compound a candidate for evaluating intracellular esterase activity as a prodrug activation strategy within the imidazo[1,2-b]pyridazine chemotype. Comparative studies with the corresponding carboxylic acid or methyl ester analogs could delineate the impact of ester lability on cellular potency and target engagement.

ADME Profiling of Extended Side-Chain Analogs

The increased molecular weight, hydrogen-bonding capacity, and estimated tPSA (~110 Ų) of the target compound predict altered absorption, distribution, metabolism, and excretion (ADME) properties relative to smaller class members. The compound can be employed in microsomal stability assays, Caco-2 permeability studies, and plasma protein binding determinations to generate SAR data that inform the design of imidazo[1,2-b]pyridazine-based lead candidates with optimized pharmacokinetic profiles.

Application
Selection Property
Validation Focus
Anthelmintic SAR probe
Extended C-6 amido-thioether substituent
In vitro larval development assay (H. contortus)
TSPO selectivity screen
Bulky C-6 group with ester functionality
[3H]PK 11195 displacement assay
Esterase-activated probe
Ethyl ester hydrolytic lability
Cellular esterase activity / stability assay
ADME SAR tool
Elevated MW, HBD/HBA, tPSA (~110 Ų)
Microsomal stability, Caco-2, PPB assays
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